molecular formula C9H8ClN3O B1598177 1-(3-Chloropropionyl)-1H-benzotriazole CAS No. 304660-39-7

1-(3-Chloropropionyl)-1H-benzotriazole

Cat. No.: B1598177
CAS No.: 304660-39-7
M. Wt: 209.63 g/mol
InChI Key: HSMGLVQSVHKLFX-UHFFFAOYSA-N
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Description

1-(3-Chloropropionyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazole derivatives It is characterized by the presence of a benzotriazole ring attached to a 3-chloropropionyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloropropionyl)-1H-benzotriazole can be synthesized through several methods. One common approach involves the reaction of benzotriazole with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Benzotriazole+3-Chloropropionyl chlorideThis compound\text{Benzotriazole} + \text{3-Chloropropionyl chloride} \rightarrow \text{this compound} Benzotriazole+3-Chloropropionyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropionyl)-1H-benzotriazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The 3-chloropropionyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Acylation: The compound can act as an acylating agent, reacting with amines to form amides.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Acylation: Reagents such as amines and bases like triethylamine are used. The reactions are often conducted in organic solvents like dichloromethane or toluene.

    Cyclization: Cyclization reactions may require the use of strong acids or bases as catalysts and are performed under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted benzotriazole derivatives.

    Acylation: The major products are amides.

    Cyclization: The major products are heterocyclic compounds with potential biological activity.

Scientific Research Applications

1-(3-Chloropropionyl)-1H-benzotriazole has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of bioactive molecules.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropionyl)-1H-benzotriazole depends on its specific application. In general, the compound can interact with various molecular targets through its reactive functional groups. For example:

    Nucleophilic Substitution: The 3-chloropropionyl group can react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules.

    Acylation: The compound can acylate amino groups in proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

1-(3-Chloropropionyl)-1H-benzotriazole can be compared with other benzotriazole derivatives and acylating agents:

    Similar Compounds: Benzotriazole, 1-(3-Chloropropionyl)-1H-indole, 1-(3-Chloropropionyl)-1H-pyrrole.

    Uniqueness: The presence of both the benzotriazole ring and the 3-chloropropionyl group makes this compound unique, providing a combination of stability and reactivity that is valuable in various chemical reactions and applications.

Properties

IUPAC Name

1-(benzotriazol-1-yl)-3-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-6-5-9(14)13-8-4-2-1-3-7(8)11-12-13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMGLVQSVHKLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396216
Record name 1-(3-Chloropropionyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304660-39-7
Record name 1-(3-Chloropropionyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 304660-39-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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